molecular formula C13H18BrFN2O B7469631 4-bromo-N-[2-(diethylamino)ethyl]-2-fluorobenzamide

4-bromo-N-[2-(diethylamino)ethyl]-2-fluorobenzamide

Cat. No. B7469631
M. Wt: 317.20 g/mol
InChI Key: DELWQKVDLAQZRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-[2-(diethylamino)ethyl]-2-fluorobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as BFE and is a fluorinated derivative of the benzamide class of compounds. The unique chemical structure of BFE makes it an interesting subject of study for researchers in various fields.

Mechanism of Action

The mechanism of action of BFE is not yet fully understood. However, it has been shown to interact with certain proteins in the body, including the protein kinase CK2. This interaction may be responsible for the observed anticancer activity of BFE.
Biochemical and Physiological Effects:
BFE has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer activity, BFE has been shown to have anti-inflammatory effects, making it a potential candidate for the development of new anti-inflammatory drugs. BFE has also been shown to have effects on the central nervous system, including the potential to act as an antidepressant.

Advantages and Limitations for Lab Experiments

One of the primary advantages of BFE is its unique chemical structure, which makes it an interesting subject of study for researchers in various fields. Additionally, BFE has been shown to have a relatively low toxicity profile, making it a safe compound to work with in the laboratory. However, one limitation of BFE is its limited solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on BFE. One area of interest is in the development of new anticancer drugs based on the structure of BFE. Additionally, further studies are needed to fully understand the mechanism of action of BFE and its effects on the body. Finally, there is potential for the development of new drugs based on the anti-inflammatory and antidepressant effects of BFE.

Synthesis Methods

The synthesis of BFE involves the reaction of 4-bromo-2-fluorobenzoic acid with diethylamine in the presence of a coupling reagent. The resulting product is then purified using column chromatography to obtain pure BFE. This method of synthesis has been optimized to produce high yields of pure BFE.

Scientific Research Applications

BFE has been found to have potential applications in various fields of scientific research. One of the primary areas of interest is in the development of new drugs. BFE has been shown to have activity against certain cancer cell lines, making it a promising candidate for the development of new anticancer drugs. Additionally, BFE has been shown to have potential as a tool for studying the function of certain proteins in the body.

properties

IUPAC Name

4-bromo-N-[2-(diethylamino)ethyl]-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrFN2O/c1-3-17(4-2)8-7-16-13(18)11-6-5-10(14)9-12(11)15/h5-6,9H,3-4,7-8H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DELWQKVDLAQZRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=C(C=C(C=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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